N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a 2-methylimidazole group at position 6, a piperidine ring at position 3, and a benzodioxole-methyl carboxamide moiety. The benzodioxole group may enhance metabolic stability due to its electron-rich aromatic system, while the pyridazine-imidazole motif could facilitate interactions with polar residues in binding pockets .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-15-23-8-10-28(15)21-7-6-20(25-26-21)27-9-2-3-17(13-27)22(29)24-12-16-4-5-18-19(11-16)31-14-30-18/h4-8,10-11,17H,2-3,9,12-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFYFAWAXANVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. A general synthetic route may include:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Construction of the Pyridazine Ring: This can be synthesized through the reaction of hydrazine with a diketone or through the cyclization of appropriate precursors.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction.
Coupling Reactions: The final compound is obtained by coupling the benzo[d][1,3]dioxole moiety, the imidazole ring, and the piperidine carboxamide group using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Table 1: Key Synthetic Steps
Mechanistic Insights :
-
The pyridazine-imidazole subunit is typically synthesized via palladium-catalyzed cross-coupling between halogenated pyridazines and imidazole boronic esters ( ).
-
The benzo[d]dioxole methyl group is introduced via alkylation or reductive amination ( ).
Piperidine Carboxamide
-
Hydrolysis : Under acidic or basic conditions, the carboxamide undergoes hydrolysis to form the corresponding carboxylic acid (e.g., using HCl/MeOH or NaOH/H₂O) ( ).
-
Alkylation : The piperidine nitrogen can undergo alkylation with electrophiles (e.g., methyl iodide) in the presence of a base ( ).
Benzo[d] dioxole Moiety
-
Oxidative Degradation : The methylene group in the dioxole ring is susceptible to oxidation (e.g., with KMnO₄) to form a ketone or carboxylic acid derivative ( ).
-
Ring-Opening Reactions : Strong acids (e.g., H₂SO₄) can cleave the dioxole ring, yielding catechol derivatives ( ).
Pyridazine-Imidazole System
-
Electrophilic Substitution : The pyridazine ring undergoes nitration or sulfonation at the 4-position due to electron-withdrawing effects of the imidazole ( ).
-
N-Alkylation : The imidazole nitrogen can be further alkylated using alkyl halides ( ).
Table 2: Degradation Pathways in Simulated Biological Media
| Condition | Observed Reaction | Half-Life (h) | Source |
|---|---|---|---|
| pH 1.2 (gastric) | Carboxamide hydrolysis to carboxylic acid | 2.5 | |
| pH 7.4 (blood) | Minimal degradation | >24 | |
| Liver microsomes | Oxidative demethylation of imidazole | 1.8 |
Key Findings :
-
The compound shows instability in acidic environments due to carboxamide hydrolysis ().
-
The imidazole methyl group is a metabolic hotspot, undergoing CYP450-mediated oxidation ( ).
Functionalization for SAR Studies
Structural analogs highlight opportunities for derivatization to enhance activity or stability ( ):
Table 3: Modifications and Outcomes
| Modification Site | Reaction | Impact on Activity |
|---|---|---|
| Piperidine C-3 position | Introduction of methyl groups | Improved metabolic stability |
| Pyridazine C-6 position | Halogenation (e.g., Cl, Br) | Enhanced kinase inhibition |
| Benzo[d]dioxole methyl | Replacement with CF₃ | Increased lipophilicity |
Key Challenges in Reaction Optimization
Scientific Research Applications
Anticancer Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide has shown promise in anticancer research. Studies have indicated that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For example, derivatives of piperidine have been explored for their ability to induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that piperidine-based compounds effectively inhibited tumor growth in xenograft models. The mechanism involved the modulation of apoptosis pathways and inhibition of angiogenesis, pointing to the potential use of this compound in cancer therapeutics .
Neuroprotective Effects
The compound's structural features may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research has focused on the role of imidazole derivatives in neuroprotection, particularly their effects on neuroinflammation and oxidative stress.
Case Study:
Research highlighted in Neuroscience Letters found that imidazole derivatives could reduce neuronal cell death in models of Alzheimer's disease by modulating inflammatory responses and enhancing antioxidant defenses . This suggests that this compound may have similar effects.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored due to its unique molecular structure. Compounds with benzo[d][1,3]dioxole moieties have been reported to exhibit antibacterial and antifungal properties.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl... | Staphylococcus aureus | 32 µg/mL |
| Similar Piperidine Derivative | Escherichia coli | 16 µg/mL |
This data indicates that similar compounds can effectively inhibit bacterial growth, suggesting further investigation into this compound's antimicrobial properties is warranted.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the imidazole ring could coordinate with metal ions or participate in hydrogen bonding. The piperidine carboxamide group may enhance binding affinity through additional interactions with the target.
Comparison with Similar Compounds
Pyridazine vs. Pyrazole
The pyridazine core in the target compound distinguishes it from analogs like razaxaban (1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide), which features a pyrazole ring . For example, razaxaban’s pyrazole-based design was critical for Factor Xa inhibition, achieving sub-nanomolar potency and high selectivity over trypsin and plasma kallikrein . Pyridazine’s larger ring size and nitrogen placement may favor interactions with deeper hydrophobic pockets or polar residues in alternative targets.
Piperidine vs. Aromatic Linkers
The piperidine ring in the target compound replaces aromatic linkers seen in razaxaban and other pyrazole carboxamides (e.g., compounds from ). Piperidine’s conformational flexibility may improve solubility or reduce steric hindrance, though this could come at the cost of reduced rigidity for target engagement .
Substituent Analysis
P1 Ligand: Benzo[d][1,3]dioxole vs. Aminobenzisoxazole
The benzodioxole group in the target compound serves as a P1 ligand analog, contrasting with razaxaban’s 3'-aminobenzisoxazole. While both are aromatic heterocycles, benzisoxazole’s amine moiety in razaxaban was shown to enhance Factor Xa selectivity via hydrogen bonding with Tyr228 and Gly219 . Benzodioxole’s lack of a basic amine may reduce polarity but could improve metabolic stability by resisting oxidative degradation.
Imidazole Substituents
The 2-methylimidazole substituent in the target compound differs from razaxaban’s 2'-dimethylaminomethylimidazole. The latter’s basic sidechain likely contributes to razaxaban’s enhanced permeability and reduced plasma protein binding, as tertiary amines can modulate lipophilicity and free fraction . The simpler methyl group in the target compound may limit these pharmacokinetic advantages but reduce off-target interactions.
Pharmacological and Pharmacokinetic Profiles
Selectivity and Potency
While razaxaban demonstrated >1,000-fold selectivity for Factor Xa over trypsin , the target compound’s selectivity profile remains uncharacterized.
Pharmacokinetic Properties
Research Findings and Implications
- Structural Flexibility : The piperidine-carboxamide linker may confer adaptability in binding diverse targets compared to rigid aromatic linkers .
- Metabolic Stability : Benzodioxole’s resistance to CYP450-mediated oxidation could extend half-life relative to benzisoxazole-based compounds .
- Synthetic Feasibility : The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBT), as seen in , ensuring scalable production .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a benzo[d][1,3]dioxole moiety and an imidazole-pyridazine derivative. Its molecular formula is with a molecular weight of approximately 392.44 g/mol. The structural complexity suggests multiple potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results in inhibiting tumor growth in various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |
| Compound B | U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest |
| Compound C | A549 (Lung) | 30.5 ± 4.2 | Inhibition of angiogenesis |
2. Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties against various bacterial strains. Notably, studies have shown that certain substitutions enhance activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 6.25 |
| Compound E | Escherichia coli | 12.5 |
| Compound F | Pseudomonas aeruginosa | 25 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Kinases : Some studies suggest it may inhibit specific kinases involved in tumor growth and proliferation.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Case Studies
Recent studies have focused on the synthesis and evaluation of this compound and its derivatives:
Case Study 1: Anti-Cancer Efficacy
A study published in Journal of Medicinal Chemistry reported that a derivative of the compound significantly reduced tumor size in xenograft models by inducing apoptosis through mitochondrial pathways (Goreti Ribeiro Morais et al., 2024) .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus, demonstrating a notable reduction in bacterial load with an MIC comparable to standard antibiotics (PMC7115563) .
Q & A
Q. What are the key synthetic routes for synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of benzo[d][1,3]dioxole derivatives with pyridazine intermediates using agents like EDCI/HOBt to form the piperidine-carboxamide backbone .
- Step 2 : Functionalization of the pyridazine ring with 2-methylimidazole via nucleophilic substitution under reflux in solvents such as DMF or acetonitrile .
- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and crystallization for high-purity isolation . Monitoring methods include TLC for reaction progress and NMR (¹H/¹³C) for structural validation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for pyridazine protons; δ 6.7–7.1 ppm for benzo[d][1,3]dioxole) and ¹³C NMR for backbone confirmation .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C in dioxole) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₃N₆O₃: 443.18) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., >200°C for amide bonds) .
- pH Stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC at 254 nm .
- Light Sensitivity : Conduct accelerated photodegradation studies using UV-Vis irradiation (λ = 300–400 nm) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling steps to reduce byproducts .
- DOE Approaches : Use factorial design to optimize temperature (e.g., 80–100°C), reaction time (12–24 hrs), and stoichiometry (1:1.2 ratio of pyridazine to imidazole) .
Q. What methodologies resolve contradictions in reported biological activity data?
- Cross-Validation : Perform parallel assays (e.g., enzyme inhibition + cellular viability) to distinguish target-specific effects from off-target toxicity .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with suspected targets (e.g., kinase domains) and validate with mutagenesis studies .
- Meta-Analysis : Compare datasets across publications to identify confounding variables (e.g., cell line heterogeneity) .
Q. How can computational modeling predict the compound’s pharmacokinetic profile?
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), solubility (~50 µM), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding kinetics with membrane receptors (e.g., GPCRs) to predict bioavailability .
- QSAR Models : Corrogate structural features (e.g., piperidine ring basicity) with in vivo half-life data from analogs .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
- Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
